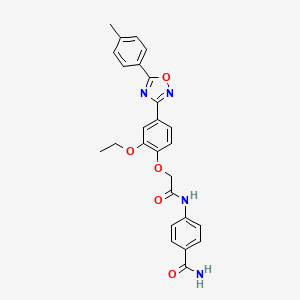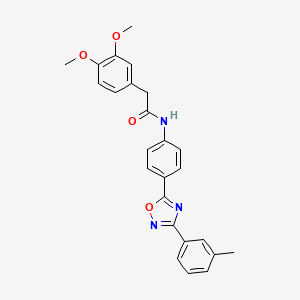![molecular formula C21H19ClN2O4S B7698472 N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide, also known as MpsB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including cancer and inflammation.
Mechanism of Action
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide acts by inhibiting the activity of the mitotic kinesin Eg5, which is essential for the formation and maintenance of the mitotic spindle. This inhibition results in the disruption of the spindle formation, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various scientific research studies. This compound has been shown to inhibit the growth of cancer cells by disrupting the mitotic spindle formation. Additionally, this compound has been studied for its potential anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide has several advantages for lab experiments, including its high potency and specificity for Eg5 inhibition. However, this compound also has some limitations, including its poor solubility and stability, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide. One area of research is the development of more stable and soluble analogs of this compound that could be more useful in experimental settings. Additionally, further research is needed to explore the potential therapeutic applications of this compound in various disease contexts, including cancer and inflammation.
In conclusion, this compound, or this compound, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been extensively studied for its potential therapeutic applications, including cancer and inflammation. This compound acts by inhibiting the activity of the mitotic kinesin Eg5, which is essential for the formation and maintenance of the mitotic spindle. While this compound has several advantages for lab experiments, including its high potency and specificity, this compound also has some limitations, including its poor solubility and stability. There are several potential future directions for the study of this compound, including the development of more stable and soluble analogs and further research into its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide involves several steps, including the formation of a sulfonamide intermediate, which is then coupled with a pyridine derivative. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising areas of research is cancer therapy. This compound has been shown to inhibit the growth of cancer cells by disrupting the mitotic spindle formation, which is essential for cell division. This compound has also been studied for its potential anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfamoyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-20-12-11-18(13-19(20)24-21(25)16-5-3-2-4-6-16)29(26,27)23-14-15-7-9-17(22)10-8-15/h2-13,23H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSDKCQMEQFKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)
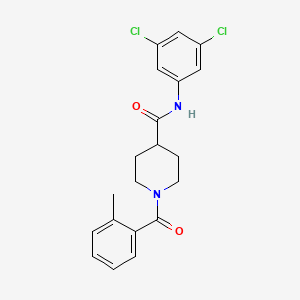
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)
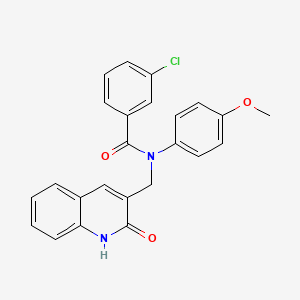
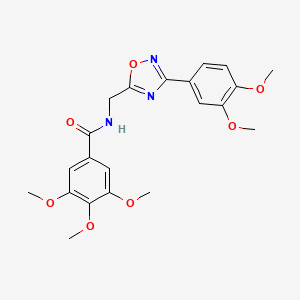
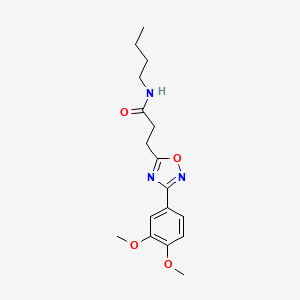
![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)
